tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate
Beschreibung
Eigenschaften
Molekularformel |
C11H16IN3O3 |
|---|---|
Molekulargewicht |
365.17 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-iodopyrimidin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C11H16IN3O3/c1-11(2,3)18-10(16)13-4-5-17-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) |
InChI-Schlüssel |
ACKCPTHMQLHSJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=N1)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Iodination of Pyrimidin-2-ol
Pyrimidin-2-ol undergoes electrophilic iodination using iodine and copper(I) iodide (CuI) under acidic conditions.
Procedure :
-
Pyrimidin-2-ol (1 equiv) is dissolved in acetic acid.
-
Iodine (1.2 equiv) and CuI (0.1 equiv) are added.
-
The reaction is heated at 80°C for 12 hours.
Mechanism :
CuI facilitates oxidative iodination via a radical pathway, selectively substituting the C5 hydrogen.
Etherification: Introducing the Ethoxycarbamate Chain
The ethoxy spacer is introduced through nucleophilic substitution or Mitsunobu reactions.
Alkylation with 2-Bromoethyl tert-Butyl Carbamate
5-Iodopyrimidin-2-ol reacts with 2-bromoethyl tert-butyl carbamate in the presence of a base.
Procedure :
-
5-Iodopyrimidin-2-ol (1 equiv) is dissolved in DMF.
-
2-Bromoethyl tert-butyl carbamate (1.2 equiv) and K₂CO₃ (2 equiv) are added.
-
The mixture is stirred at 60°C for 24 hours.
Optimization :
-
Solvent : DMF > DMSO due to higher polarity.
-
Base : K₂CO₃ outperforms NaH in minimizing side reactions.
Mitsunobu Reaction with tert-Butyl (2-Hydroxyethyl)carbamate
For sterically hindered substrates, Mitsunobu conditions ensure efficient ether formation.
Procedure :
-
5-Iodopyrimidin-2-ol (1 equiv), tert-butyl (2-hydroxyethyl)carbamate (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are combined in THF.
-
The reaction proceeds at room temperature for 6 hours.
Advantages :
-
High regioselectivity.
-
Tolerates moisture-sensitive functional groups.
Carbamate Protection and Final Product Isolation
The tert-butyl carbamate group is introduced or retained during etherification, depending on the route.
In Situ Boc Protection
When using 2-hydroxyethylamine, Boc protection is performed post-etherification.
Procedure :
-
2-((5-Iodopyrimidin-2-yl)oxy)ethylamine (1 equiv) is dissolved in dichloromethane.
-
Boc anhydride (1.2 equiv) and Et₃N (2 equiv) are added.
-
Stirring at 25°C for 4 hours yields the product.
Purification :
-
Column chromatography (hexane/EtOAc 3:1) removes unreacted starting material.
Comparative Analysis of Methods
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Alkylation (2.1) | K₂CO₃, DMF, 60°C | 65–75% | Simplicity, cost-effective reagents |
| Mitsunobu (2.2) | DIAD, PPh₃, THF, RT | 80–90% | High regioselectivity |
| Post-etherification Boc (3.1) | Boc₂O, Et₃N, DCM | 85–95% | Compatible with sensitive intermediates |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents highlight the use of continuous flow systems to enhance efficiency:
-
Residence time : 10–15 minutes.
-
Throughput : 1–5 kg/hour.
-
Purity : >99% (HPLC).
Catalyst Recycling
Rhodium or nickel catalysts (e.g., RhCl(PPh₃)₃) are reused up to 5 cycles without significant loss in activity.
Challenges and Solutions
Iodine Instability
Byproduct Formation in Mitsunobu Reactions
-
Issue : Triphenylphosphine oxide contamination.
Recent Advances
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl-(2-((5-Iodpyrimidin-2-yl)oxy)ethyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom im Pyrimidinring kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl diese Reaktionen weniger häufig vorkommen.
Hydrolyse: Die Carbamateinheit kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin und Kohlendioxid zu ergeben.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Natriumazid oder Thioharnstoff, häufig in Gegenwart einer Base wie Kaliumcarbonat.
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid sind typisch.
Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) können eingesetzt werden.
Hauptprodukte
Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrimidine, abhängig vom verwendeten Nukleophil.
Hydrolyse: Die Hauptprodukte sind das entsprechende Amin und Kohlendioxid.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(2-((5-Iodpyrimidin-2-yl)oxy)ethyl)carbamate hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Die Iodpyrimidin-Einheit kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen eingehen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate and analogous compounds:
Key Structural and Functional Differences
Halogen Substituents: The iodine in the target compound provides a reactive site for metal-catalyzed cross-coupling reactions, unlike the chlorine in or fluorine in , which are less polarizable and more electronegative. Fluorine in enhances metabolic stability and lipophilicity, making it advantageous in kinase inhibitors, whereas the hydroxyl group in increases solubility but reduces membrane permeability .
The tert-butyl carbamate group in all compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions .
In contrast, the fluoro-hydroxy-methyl derivative has documented acute toxicity and irritancy risks .
Biologische Aktivität
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound that has garnered attention in biological and medicinal chemistry due to its potential applications in drug design and development. The compound features a unique iodopyrimidine moiety, which enhances its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound includes:
- A tert-butyl group, which contributes to its lipophilicity and stability.
- A 5-iodopyrimidine moiety, which is significant for biological interactions and potential radiolabeling applications.
The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The iodopyrimidine component may facilitate binding to active sites, potentially modulating the activity of target proteins involved in various cellular pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds containing pyrimidine derivatives can possess antimicrobial activity. The iodinated structure may enhance this effect due to increased reactivity .
- Inhibition of Enzymatic Activity : Similar compounds have been investigated for their ability to inhibit enzymes in metabolic pathways, such as the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is crucial in the synthesis of isoprenoids in bacteria . Targeting such pathways could lead to the development of novel antibiotics.
- Potential as a Pharmacophore : The compound's structural characteristics make it a candidate for further development as a pharmacophore in drug design, particularly for targeting diseases where pyrimidine derivatives have shown efficacy .
Research Findings and Case Studies
Several studies have explored the biological implications of similar compounds:
Comparison with Similar Compounds
Comparative analysis with other halogenated pyrimidines reveals distinct properties due to iodine's larger size and polarizability:
| Compound | Halogen | Biological Activity |
|---|---|---|
| tert-Butyl (2-((5-bromopyrimidin-2-yl)oxy)ethyl)carbamate | Bromine | Moderate activity; less reactive than iodine. |
| tert-Butyl (2-((5-chloropyrimidin-2-yl)oxy)ethyl)carbamate | Chlorine | Lower bioavailability; limited binding affinity. |
| tert-Butyl (2-((5-fluoropyrimidin-2-yl)oxy)ethyl)carbamate | Fluorine | Enhanced stability; less effective in enzymatic inhibition compared to iodine. |
Q & A
Q. What are the recommended synthetic routes for tert-butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-iodopyrimidin-2-ol with tert-butyl (2-bromoethyl)carbamate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, Mitsunobu conditions (DIAD, PPh₃) may facilitate ether bond formation between the pyrimidine hydroxyl group and the ethyl carbamate precursor . Key Considerations :
-
Purification via column chromatography (silica gel, hexane/EtOAc gradient).
-
Monitor reaction progress by TLC or HPLC to ensure complete substitution.
- Data Table :
| Reaction Component | Role | Example Conditions |
|---|---|---|
| 5-iodopyrimidin-2-ol | Nucleophile | 1.2 eq, DMF solvent |
| tert-butyl (2-bromoethyl)carbamate | Electrophile | 1.0 eq |
| K₂CO₃ | Base | 2.5 eq, 12h reflux |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by observing the tert-butyl singlet (~1.4 ppm), pyrimidine aromatic protons (~8.2–8.5 ppm), and ethyleneoxy linker protons (~4.3–4.5 ppm). Use deuterated chloroform (CDCl₃) for solubility .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+ ~394.1 g/mol).
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in coupling reactions. For example, simulate the activation energy of iodine-mediated cross-coupling reactions to predict regioselectivity. Pair computational results with experimental data (e.g., HPLC yield trends) to refine synthetic protocols . Case Study :
-
A 2021 patent () used NMR-guided DFT to optimize cyclohexylamine coupling to a similar iodopyrimidine scaffold, achieving >90% yield.
- Data Table :
| Computational Parameter | Value | Relevance |
|---|---|---|
| Gibbs Free Energy (ΔG‡) | ~25 kcal/mol | Predicts feasibility of SN2 pathway |
| Solvent Model | PCM (DMF) | Accounts for solvent polarity effects |
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-iodo group on pyrimidine enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann couplings. Compare reactivity with chloro/bromo analogs:
-
Suzuki Coupling : Use Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in THF/H₂O. Iodide’s lower electronegativity vs. Br/Cl accelerates oxidative addition to Pd(0) .
-
Contradiction Analysis : If yields vary between batches, assess iodide purity (common issue in halogenated heterocycles) via ICP-MS or XPS .
- Data Table :
| Halogen (X) | Relative Coupling Rate (vs. I) | Preferred Catalyst |
|---|---|---|
| I | 1.0 | Pd(PPh₃)₄ |
| Br | 0.6 | Pd(OAc)₂/XPhos |
| Cl | 0.3 | Ni(COD)₂ |
Handling Contradictions in Experimental Data
Q. How to resolve discrepancies in reported biological activity of analogs?
- Methodological Answer : Variations in bioassay results (e.g., enzyme inhibition IC₅₀) may stem from differences in:
- Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Protonation State : Adjust buffer pH (e.g., PBS vs. HEPES) to match physiological conditions.
- Structural Confirmation : Re-characterize batches via X-ray crystallography if potency varies >10-fold .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) per analogous carbamates ().
- Mitigation : Use fume hoods, nitrile gloves, and respiratory PPE. Neutralize spills with 10% NaHCO₃ .
Comparative Analysis
Q. How does this compound compare to tert-butyl (4-iodopyridin-2-yl)carbamate in reactivity?
- Methodological Answer : The pyrimidine core (vs. pyridine) increases electron deficiency, enhancing susceptibility to nucleophilic attack. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
